molecular formula C10H8N4O3 B12931798 N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide CAS No. 87373-56-6

N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide

Cat. No.: B12931798
CAS No.: 87373-56-6
M. Wt: 232.20 g/mol
InChI Key: YRBVUVLBZCDMJJ-UHFFFAOYSA-N
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Description

N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with formyl and acetamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidine core with the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-(6-Carboxyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide.

    Reduction: N-(6-Hydroxymethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Uniqueness: N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

87373-56-6

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

N-(6-formyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C10H8N4O3/c1-5(16)12-10-13-8-7(9(17)14-10)2-6(4-15)3-11-8/h2-4H,1H3,(H2,11,12,13,14,16,17)

InChI Key

YRBVUVLBZCDMJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=N2)C=O)C(=O)N1

Origin of Product

United States

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